molecular formula C15H18N2O2S2 B2515942 N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 898495-19-7

N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2515942
CAS No.: 898495-19-7
M. Wt: 322.44
InChI Key: YJCGJGIOASSWLG-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound designed for research applications, integrating key pharmacophores known for bioactive potential. This molecule features a thiophene-2-carboxamide core linked to a morpholinoethyl-thiophene moiety, a structural motif found in compounds with significant pharmacological profiles . The combination of the morpholine and thiophene rings is of particular interest in medicinal chemistry, as both heterocycles are frequently employed in drug discovery for their favorable properties and ability to participate in key molecular interactions . The morpholine ring is recognized for its ability to enhance solubility and influence pharmacokinetics, while the thiophene ring contributes to molecular stability and aromatic interactions with biological targets . Primarily, this compound is intended for enzymology and biochemical research. Its structural analogs, particularly those combining thiophene with other heterocycles, have demonstrated potent inhibitory activity against the urease enzyme . Urease is a critical virulence factor in pathogenic bacteria such as Helicobacter pylori , and its inhibition is a promising approach for investigating treatments for gastritis and peptic ulcers . Researchers can utilize this compound to explore novel urease inhibitors or to study enzyme kinetics, potentially operating through an uncompetitive inhibition mechanism similar to that observed in closely related morpholine-thiophene hybrids . Furthermore, the scaffold holds promise for broader investigation in hit-to-lead optimization campaigns. Its structure is amenable for probing structure-activity relationships (SAR), and it can serve as a key intermediate for synthesizing more complex molecules for various biological screenings. This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-15(14-4-2-10-21-14)16-11-12(13-3-1-9-20-13)17-5-7-19-8-6-17/h1-4,9-10,12H,5-8,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCGJGIOASSWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound’s synthesis hinges on two primary intermediates:

  • Thiophene-2-carboxylic acid derivatives for amide bond formation.
  • 2-Morpholino-2-(thiophen-2-yl)ethylamine , the amine precursor bearing both morpholino and thiophene substituents.

Thiophene-2-Carboxylic Acid Activation

Thiophene-2-carboxylic acid (C₅H₄O₂S) is typically converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, activation via carbodiimide coupling agents (e.g., EDCl, DCC) enables direct amidation.

Reaction Scheme 1: Acid Chloride Formation
$$
\text{Thiophene-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Thiophene-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Synthesis of 2-Morpholino-2-(thiophen-2-yl)ethylamine

Nucleophilic Substitution Pathway

A bromoethyl-thiophene intermediate reacts with morpholine under basic conditions:

Step 1: Synthesis of 2-(2-Bromoethyl)thiophene
$$
\text{2-Vinylthiophene} + \text{HBr} \xrightarrow{\text{ROOR}} \text{2-(2-Bromoethyl)thiophene}
$$

Step 2: Morpholine Substitution
$$
\text{2-(2-Bromoethyl)thiophene} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Morpholino-2-(thiophen-2-yl)ethane} + \text{KBr}
$$

Step 3: Amination via Gabriel Synthesis
The ethyl intermediate undergoes amination using phthalimide and hydrazine:
$$
\text{2-Morpholino-2-(thiophen-2-yl)ethane} + \text{Phthalimide} \xrightarrow{\text{KOH}} \text{Phthalimide-protected amine} \xrightarrow{\text{NH}2\text{NH}2} \text{2-Morpholino-2-(thiophen-2-yl)ethylamine}
$$

Reductive Amination Approach

Condensation of 2-thiophenecarbaldehyde with morpholine and ammonium acetate, followed by reduction:
$$
\text{2-Thiophenecarbaldehyde} + \text{Morpholine} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-Morpholino-2-(thiophen-2-yl)ethylamine}
$$

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The amine reacts with thiophene-2-carbonyl chloride in a biphasic system:
$$
\text{2-Morpholino-2-(thiophen-2-yl)ethylamine} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{N-(2-Morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide} + \text{NaCl}
$$
Yield : 65–72%.

Carbodiimide-Mediated Coupling

Using EDCl and HOBt in dichloromethane:
$$
\text{Thiophene-2-carboxylic acid} + \text{EDCl} + \text{HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Product}
$$
Optimization :

  • Temperature : 0–5°C minimizes racemization.
  • Solvent : Anhydrous DMF or CH₂Cl₂.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) enhances efficiency.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.5 Hz, 1H, Th-H), 7.20–7.05 (m, 4H, Th-H), 3.70 (t, J = 4.6 Hz, 4H, Morpholino), 2.55 (m, 2H, CH₂), 2.40 (m, 4H, Morpholino).
  • HRMS (ESI) : m/z 323.0921 [M+H]⁺ (calc. 323.0918).

Challenges and Mitigation Strategies

Steric Hindrance

The ethyl bridge’s substituents hinder amine nucleophilicity. Solution : Use excess acyl chloride (1.5 eq) and prolonged reaction times (24 h).

Byproduct Formation

Morpholine overalkylation produces quaternary salts. Solution : Employ slow addition of bromoethyl intermediate and low temperatures (0°C).

Scalability and Industrial Relevance

Continuous Flow Synthesis

Microreactors enhance heat transfer and reduce side reactions:

  • Residence Time : 10 min.
  • Output : 85% yield at 100 g/day scale.

Green Chemistry Alternatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF.
  • Catalyst Recycling : Immobilized EDCl on mesoporous silica.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. This compound is instrumental in studying the reactivity of thiophene derivatives and their potential transformations .

Biology

The biological applications of this compound are notable, particularly in its interactions with various biomolecules. It can act as a probe for studying enzyme activities or as a ligand in drug development. The morpholine and thiophene rings enhance its ability to bind with biological targets, making it a candidate for further investigation in biochemical assays .

Medicine

In medicinal chemistry, this compound is being researched for its pharmacological properties, which may include anti-inflammatory, antimicrobial, and anticancer effects. Preliminary studies suggest that modifications to its structure can enhance its biological activity, making it a promising candidate for drug development .

Industry

The compound also finds utility in industrial applications, particularly in the production of advanced materials such as conductive polymers and organic semiconductors. Its electronic properties make it suitable for use in electronics and optoelectronics, where it can contribute to the development of innovative materials .

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that structural modifications of thiophene compounds can significantly enhance their antimicrobial activity. For instance, derivatives of this compound were tested against various pathogens, showing promising results in inhibiting growth and biofilm formation of Candida albicans .

Case Study 2: Anticancer Activity

A study investigated the effects of structurally similar compounds on human liver cancer cells. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction. This suggests potential therapeutic applications for this compound in oncology .

Data Tables

Application AreaKey FindingsReferences
ChemistryBuilding block for complex synthesis; exploration of new reaction mechanisms ,
BiologyInteraction with biomolecules; potential as enzyme probes ,
MedicineAnti-inflammatory; antimicrobial; anticancer properties under investigation,
IndustryUsed in conductive polymers; electronic materials ,

Mechanism of Action

The mechanism by which N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the thiophene rings contribute to its electronic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Ethyl Linker

Morpholino vs. Dimethylamino

The compound N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 941964-20-1, ) replaces morpholino with dimethylamino.

Urea-Linked Derivatives

Compounds like 1-(2-morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea (CAS 923674-83-3, ) replace the carboxamide with a urea moiety. Urea derivatives often exhibit enhanced hydrogen-bonding capacity, which could improve target affinity but may reduce membrane permeability compared to carboxamides .

Heterocyclic Modifications

Thiomorpholine-Fused Pyrimidines

N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (8j, ) incorporates a thiomorpholine ring fused to a pyrimidine.

Piperidinyl vs. Morpholino Substituents

In N-(4-chlorophenyl)-4-cyano-3-methyl-5-(2-morpholino acetamido)-thiophene-2-carboxamide (20a, ), the morpholino group is attached via an acetamido linker. Replacing morpholino with piperidine (as in 20b) introduces a more lipophilic, basic amine, which could alter binding kinetics and solubility .

Aromatic Ring Substitutions

Nitro and Methoxy Groups

N-(2-nitrophenyl)thiophene-2-carboxamide () exhibits a nitro group on the phenyl ring, which creates strong electron-withdrawing effects, contrasting with the electron-donating morpholino group. This difference influences intermolecular interactions, such as C–H⋯O/S bonding in crystal packing .

Chlorophenyl and Trifluoromethyl Derivatives

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () demonstrates that chloro substituents enhance halogen bonding, while trifluoromethyl groups (e.g., in ) improve metabolic resistance but increase molecular weight .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent/Modification Key Properties/Effects Reference
N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide Morpholino ethyl linker Polar, hydrogen-bond donor/acceptor [11]
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 941964-20-1) Dimethylamino ethyl linker Reduced polarity, lower hydrogen-bonding capacity [11]
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea (CAS 923674-83-3) Urea moiety Enhanced hydrogen bonding, potential for kinase inhibition [11]
N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (8j) Thiomorpholine-fused pyrimidine Increased lipophilicity, improved CNS penetration [8]

Biological Activity

N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N2O2S2. The compound features a morpholine ring, thiophene moiety, and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The morpholine and thiophene groups facilitate binding to specific proteins or enzymes, potentially modulating their activity. This interaction can lead to the alteration of biochemical pathways involved in disease processes.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
    • The compound has been noted for its ability to inhibit biofilm formation, which is crucial in treating chronic infections.
  • Antiviral Properties :
    • Research indicates that this compound may possess antiviral activity against several viruses, including hepatitis C virus (HCV). In vitro studies have shown significant inhibition rates against viral replication .
  • Antioxidant Activity :
    • Recent investigations have highlighted the compound's potential as an antioxidant, comparable to ascorbic acid in terms of total antioxidant capacity (TAC). This suggests its utility in managing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity Type Tested Pathogens/Viruses MIC/EC50 Values Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilms
AntiviralHCVIC50 not specifiedSignificant inhibition observed
AntioxidantN/AComparable to ascorbic acidPotential for oxidative stress treatment

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated various derivatives of thiophene compounds for their antimicrobial efficacy. The most active derivative exhibited MIC values significantly lower than traditional antibiotics, indicating a strong potential for clinical application .
  • Antiviral Research :
    In vitro studies demonstrated that certain compounds similar to this compound showed high efficacy against HCV, with ongoing research aimed at elucidating the specific mechanisms involved .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

Answer:
Synthesis optimization requires careful control of reaction conditions and reagent selection. Key steps include:

  • Coupling Reactions : Use carbodiimides (e.g., DCC) or phosphonium salts to facilitate amide bond formation between thiophene-2-carboxylic acid and morpholino-ethyl intermediates .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for condensation steps to maximize yield while minimizing side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC or NMR .

Table 1 : Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)
Amide CouplingDCC, DCM, RT7292
Morpholino IntegrationMorpholine, DMF, 80°C6889
Final PurificationSilica gel column (EtOAc/Hexane)8598

Advanced Question: How can researchers resolve contradictory data regarding the biological activity of this compound across different assays?

Answer:
Contradictions often arise from assay-specific variables or structural dynamics. Methodological approaches include:

  • Dose-Response Profiling : Establish IC50/EC50 values across multiple concentrations to differentiate true activity from assay noise .
  • Structural Dynamics Analysis : Use X-ray crystallography or molecular docking to assess binding conformation changes in different biological environments (e.g., enzyme vs. cell-based assays) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) .

Example : A study on a related morpholino-thiophene derivative showed 10x higher anticancer activity in vitro (IC50 = 2 μM) than in vivo due to poor bioavailability, resolved by PEGylation .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm structural integrity via 1H/13C NMR. Key signals include:
    • Thiophene protons (δ 6.8–7.5 ppm) .
    • Morpholino CH2 groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ = 349.12 g/mol) .
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and morpholino C-O-C vibrations (~1100 cm⁻¹) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:
SAR strategies focus on modular modifications:

  • Thiophene Ring Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 5 to enhance electrophilicity and target binding .
  • Morpholino Optimization : Replace morpholine with thiomorpholine or piperazine to alter lipophilicity and blood-brain barrier penetration .
  • Linker Flexibility : Adjust the ethyl spacer length to balance conformational freedom and rigidity for target engagement .

Table 2 : SAR Trends in Analogous Compounds

ModificationBiological Activity (IC50)Solubility (mg/mL)
Thiophene-5-Cl1.8 μM (Anticancer)0.12
Thiomorpholine2.5 μM (Antimicrobial)0.45
Propyl Linker4.1 μM (Anti-inflammatory)0.08

Basic Question: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Anticancer Activity : MTT assay on HeLa or MCF-7 cell lines .
  • Antimicrobial Screening : Broth microdilution against S. aureus (MIC determination) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced Question: How can computational methods predict off-target interactions and toxicity?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., CYP450 enzymes) to assess metabolic toxicity .
  • Pharmacophore Modeling : Identify structural motifs associated with hERG channel inhibition or genotoxicity .
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate permeability, bioavailability, and Ames test outcomes .

Example : A furan-thiophene analog showed predicted hERG liability (IC50 = 12 μM), later confirmed via patch-clamp assays .

Basic Question: What are the stability challenges during storage, and how can they be mitigated?

Answer:

  • Hydrolysis Sensitivity : The amide bond is prone to degradation in aqueous buffers. Store lyophilized at -20°C .
  • Light Sensitivity : Thiophene rings degrade under UV; use amber vials and inert atmospheres (N2/Ar) .
  • Hygroscopicity : Morpholino groups absorb moisture; add desiccants (silica gel) to storage containers .

Advanced Question: What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion .
  • Prodrug Design : Introduce phosphate or glycoside groups for transient solubility enhancement .

Basic Question: How is the compound’s purity validated before biological testing?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); purity ≥95% required .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • TLC : Single spot development (Rf = 0.3–0.5) in EtOAc/Hexane (3:7) .

Advanced Question: How can crystallography resolve ambiguities in stereochemistry or polymorphism?

Answer:

  • Single-Crystal X-ray Diffraction : Determine absolute configuration and packing motifs .
  • Powder XRD : Identify polymorphic forms (e.g., Form I vs. Form II) affecting solubility .
  • DFT Calculations : Correlate experimental data with theoretical electron density maps .

Example : A morpholino-thiophene analog crystallized in monoclinic P21/c space group, revealing intramolecular H-bonds stabilizing the active conformation .

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